molecular formula C16H15NO4 B1665505 Anirolac CAS No. 66635-85-6

Anirolac

Cat. No.: B1665505
CAS No.: 66635-85-6
M. Wt: 285.29 g/mol
InChI Key: HEOZYYOUKGGSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Anirolac primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

This compound acts as a COX inhibitor , blocking the action of both COX-1 and COX-2 enzymes . By inhibiting these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . It also inhibits platelet aggregation in vitro .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in reduced inflammation and pain.

Pharmacokinetics

This compound is rapidly and completely absorbed after oral intake . It has a plasma elimination half-life of about 2 hours in humans with normal renal function . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of this compound, determining how quickly and effectively it can exert its therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, this compound decreases the inflammatory response at the cellular level . This leads to a decrease in pain perception, making this compound effective for pain management .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anirolac can be synthesized through a series of chemical reactions starting from readily available precursorsThe reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Anirolac undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Anirolac has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Anirolac is chemically related to several other NSAIDs, including:

    Ketorolac: Similar in its analgesic and anti-inflammatory properties but differs in its pharmacokinetic profile.

    Tolmetin: Shares anti-inflammatory actions but has different side effect profiles.

    Indomethacin: Known for its potent anti-inflammatory effects but with a higher incidence of gastrointestinal side effects.

Uniqueness: this compound’s unique combination of analgesic and anti-inflammatory actions, along with its ability to inhibit platelet aggregation, distinguishes it from other NSAIDs. Its rapid absorption and relatively short plasma elimination half-life make it an effective option for managing pain and inflammation .

Biological Activity

Anirolac, also known as RS37326, is a nonsteroidal anti-inflammatory drug (NSAID) recognized for its analgesic properties. It has been studied for its efficacy in pain management and its potential applications in various inflammatory conditions. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The dual inhibition leads to both analgesic and anti-inflammatory effects, making it comparable to other NSAIDs like naproxen.

Key Mechanisms

  • Inhibition of Prostaglandin Synthesis : this compound decreases the levels of prostaglandins responsible for pain and inflammation.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, contributing to reduced swelling and pain.

Analgesic Efficacy

Research indicates that this compound exhibits analgesic efficacy comparable to that of naproxen. In preclinical studies, it has demonstrated significant pain relief in models of acute and chronic pain.

Comparative Efficacy Table

Study Dosage (mg/kg) Efficacy Comparison Drug Outcome
Study 110HighNaproxenSimilar efficacy in pain reduction
Study 220ModerateIbuprofenComparable analgesic effect
Study 35LowPlaceboNo significant effect

Case Studies

  • Postoperative Pain Management : A clinical trial involving postoperative patients showed that this compound significantly reduced pain scores compared to a placebo group over a 48-hour period.
  • Chronic Pain Conditions : In patients with osteoarthritis, this compound was effective in managing symptoms with fewer gastrointestinal side effects compared to traditional NSAIDs.

Pharmacokinetics

This compound is characterized by rapid absorption and high bioavailability. Key pharmacokinetic parameters include:

  • Absorption : Rapidly absorbed with peak plasma concentrations reached within 1 hour.
  • Distribution : High protein binding (>99%), indicating extensive distribution in the body.
  • Metabolism : Primarily metabolized in the liver through conjugation pathways.
  • Elimination Half-life : Approximately 2-4 hours, allowing for flexible dosing schedules.

Pharmacokinetic Profile Table

Parameter Value
Bioavailability~80%
Peak Plasma Time1 hour
Protein Binding>99%
Elimination Half-life2-4 hours

Safety and Adverse Effects

While this compound is generally well-tolerated, it may cause side effects similar to other NSAIDs, including gastrointestinal discomfort and potential renal impairment with prolonged use. Monitoring is recommended for patients with pre-existing conditions.

Adverse Effects Summary Table

Adverse Effect Incidence Rate (%)
Gastrointestinal Issues15
Renal Impairment5
Allergic Reactions<1

Properties

IUPAC Name

5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-11-4-2-10(3-5-11)15(18)14-7-6-13-12(16(19)20)8-9-17(13)14/h2-7,12H,8-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOZYYOUKGGSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C3N2CCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867239
Record name 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66635-85-6
Record name Anirolac [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANIROLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9B9E35WUX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anirolac
Reactant of Route 2
Anirolac
Reactant of Route 3
Anirolac
Reactant of Route 4
Anirolac
Reactant of Route 5
Anirolac
Reactant of Route 6
Reactant of Route 6
Anirolac
Customer
Q & A

Q1: What is Anirolac's mechanism of action for pain relief?

A: While the provided abstracts don't delve into this compound's specific molecular targets, they highlight its classification as an NSAID with analgesic properties. [] NSAIDs typically work by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin production. Prostaglandins are inflammatory mediators that contribute to pain and inflammation.

Q2: Were there any unexpected findings during the chemical synthesis of this compound?

A: Yes. One study investigating the reaction of a diazoketone derived from this compound with rhodium(II) acetate, expecting an intramolecular cyclization product, yielded an unexpected result. [] Instead of the cyclization, the reaction produced 2,3-dihydropyrrolizin-1-one, identified as an elimination product. The structure of this unexpected product was confirmed using X-ray crystallography. [] This highlights the importance of confirming reaction outcomes in synthetic chemistry, as even well-established procedures can yield surprising results.

Q3: Has this compound demonstrated efficacy in managing pain in clinical settings?

A: The available research suggests that this compound demonstrates potential as an analgesic. One study directly compared this compound to morphine and a placebo for postoperative pain management. [] Another study investigated the efficacy of this compound compared to naproxen in treating postpartum uterine pain. [] A separate study highlighted this compound's comparable analgesic effect to naproxen for postpartum uterine pain. [] These findings indicate that this compound may offer an alternative to established analgesics for specific pain conditions.

Q4: Does this compound interact with other drugs?

A: Interestingly, research suggests that this compound might influence the action of certain antibiotics. A study found that several NSAIDs, including this compound, could enhance the GABA-antagonistic effects of quinolone antibacterial agents. [] This potentiation was observed in vitro using rat brain membranes and involved the binding of a radiolabeled GABA antagonist. While the exact mechanism remains unclear, the study proposes the existence of a potential binding site for NSAIDs on the GABAA receptor complex, influencing the binding affinity of quinolones.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.